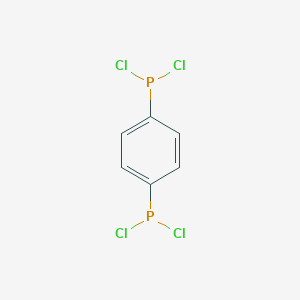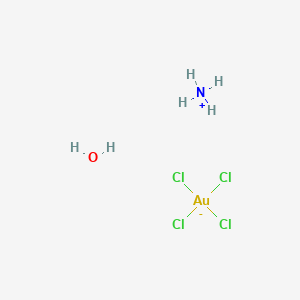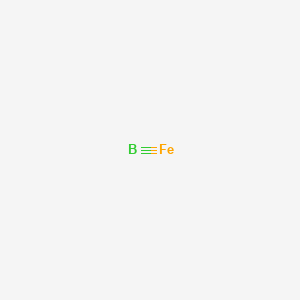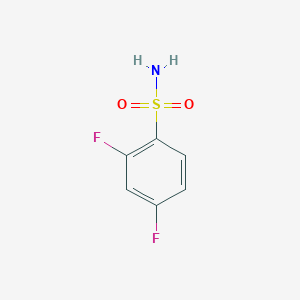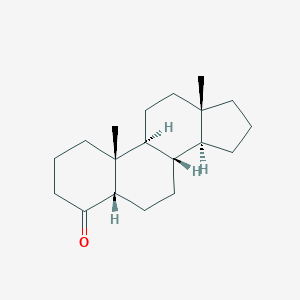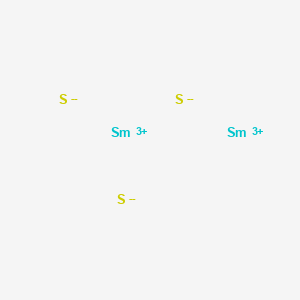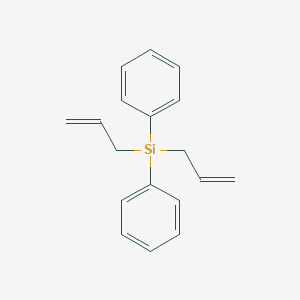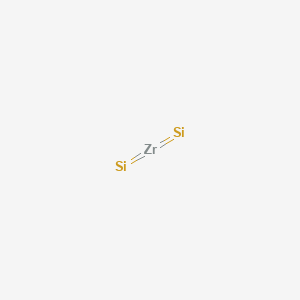
Zirconium silicide
Overview
Description
Zirconium silicide is a useful research compound. Its molecular formula is ZrSi2 and its molecular weight is 147.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nuclear Reactor Applications : Zirconium silicide (Zr3Si2) is effective as a heavy reflector material in Gas-cooled Fast Reactors (GFRs). Its manufacturability, microstructure, composition, thermal properties, and structural stability under neutron irradiation make it suitable for nuclear applications, particularly in GFRs like the General Atomics Energy Multiplier Module (EM2) and Fast Modular Reactor (FMR) (Jacobsen et al., 2021).
Composite Zirconium Silicides : Research on zirconium silicides has also focused on creating composite materials, like ZrXSiY, which exhibit potentially enhanced fracture toughness. These composites, formed in situ, have a matrix of ZrSi embedding various zirconium and silicon phases and are being explored for next-generation nuclear power devices (Canel et al., 2006).
Silicide Formation in Thin Films : this compound also forms at the interface between silicon substrates and zirconium films, a process studied using techniques like pulsed laser deposition, X-ray diffraction, and X-ray photoelectron spectroscopy. This silicide formation is crucial in various technological applications, including electronics (Liu et al., 2014).
Oxidation Resistance in Nuclear Applications : this compound coatings on substrates like Zircaloy-4 have shown significant resistance to thermal oxidation, which is vital for nuclear reactor safety. These coatings can protect against oxidation in high-temperature environments, making them a candidate for accident-tolerant nuclear fuel cladding materials (Lee et al., 2019).
High-Temperature Oxidation Resistance : Studies on magnetron-sputtered zirconium-silicide coatings have shown enhanced oxidation resistance at elevated temperatures, suggesting their potential use for improving the safety and performance of zirconium alloy fuel claddings in nuclear reactors (Starosta et al., 2018).
Synthesis Techniques : Research has also focused on efficient synthesis methods for zirconium silicides, including combustion synthesis techniques. These methods allow for the production of various this compound phases and have potential applications in material science (Cho et al., 2010).
Mechanism of Action
Target of Action
Zirconium silicide (ZrSi2) is primarily used as a heavy reflector material in the field of nuclear reactors . It is particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM2) and Fast Modular Reactor (FMR) .
Mode of Action
It is used in the manufacturing of high-density compounds using hot-pressing and spark-plasma-sintering methods . The microstructure, composition, and thermal properties of the resulting hot-pressed material are measured, resulting in a 96% relative density and a 96% phase pure material .
Biochemical Pathways
It plays a crucial role in the field of nuclear reactors due to its high thermal properties and resistance to neutron irradiation .
Result of Action
The introduction of this compound results in a material with high thermal properties consistent with those necessary for use under GFR operating conditions . The structural and dimensional stability of the material is also measured before and after neutron irradiation up to 10^17 n/cm^2 in the research reactor, resulting in an average linear dimensional change of <0.12% . The preliminary irradiation tests also confirmed the micromechanical stability of the Zr3Si2 phase, with no evidence of microcracking after irradiation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and irradiation conditions. Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications . The results of the irradiation tests verify the fabrication method of Zr3Si2 for nuclear applications .
Future Directions
Zirconium silicate is a heavy reflector material particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM 2) and Fast Modular Reactor (FMR) . Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications .
Properties
InChI |
InChI=1S/2Si.Zr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKIPCNQLUSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Zr]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrSi2, Si2Zr | |
| Record name | zirconium silicide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [MSDSonline] | |
| Record name | Zirconium silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12039-90-6, 12138-26-0 | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zirconium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




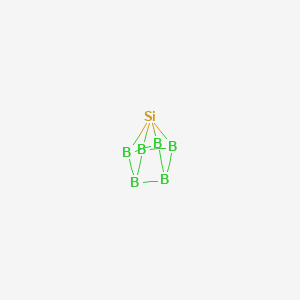
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)


![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
